molecular formula C18H16ClN3OS B2983938 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 851132-88-2

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2983938
CAS RN: 851132-88-2
M. Wt: 357.86
InChI Key: XJFOBSNCAKTSCL-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a thioacetamide derivative that has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Heterocyclic Synthesis and Antibacterial Agents

Research has highlighted the synthesis of heterocyclic compounds involving acetamide derivatives, showcasing their potential as antibacterial agents. For instance, the study on the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides demonstrates the antibacterial activity of these compounds, indicating their relevance in developing new therapeutic agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Corrosion Inhibition

Another application area is in corrosion inhibition, where imidazole derivatives have been studied for their efficacy in protecting metals. A study combining theoretical and experimental approaches showed the corrosion inhibition potential of benzimidazole derivatives for carbon steel in acidic solutions, highlighting the chemical family's importance in industrial applications (Rouifi et al., 2020).

Molecular Design and Solubility Enhancement

The molecular design involving imidazolyl and acetamide structures has been applied to enhance the aqueous solubility of compounds, as seen in the discovery of a clinical candidate for inhibiting acyl-coenzyme A: cholesterol O-acyltransferase-1. This approach underscores the potential for designing more effective and bioavailable therapeutic agents (Shibuya et al., 2018).

Fluorescent Probes for Mercury Ion Detection

Imidazo[1,2-a]pyridine derivatives, related to the compound of interest, have been developed as efficient fluorescent probes for mercury ion detection, illustrating the application of such chemicals in environmental monitoring and safety (Shao et al., 2011).

Quantum Chemical Studies for Corrosion Inhibition

Further demonstrating the utility in corrosion inhibition, quantum chemical studies on imidazole derivatives have provided insights into their adsorption and inhibition mechanisms on mild steel surfaces in acidic media. This underscores the role of computational chemistry in elucidating the action of such compounds and optimizing their performance (Ouakki et al., 2019).

properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-13-4-2-6-15(10-13)21-17(23)12-24-18-20-8-9-22(18)16-7-3-5-14(19)11-16/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFOBSNCAKTSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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